5-Fluoro-3-methoxy-2-nitroaniline

Analytical Chemistry Structural Elucidation Quality Control

5-Fluoro-3-methoxy-2-nitroaniline is a non-generic, trisubstituted building block. Its precise ortho-nitro/5-fluoro electron-withdrawing and meta-methoxy electron-donating pattern creates a unique reactivity profile for selective reductions (NO₂→NH₂) and nucleophilic aromatic substitutions, enabling regioselective heterocycle construction (benzimidazoles, quinazolines) and diverse SAR library generation. Procure at 95% purity to ensure reliable downstream outcomes.

Molecular Formula C7H7FN2O3
Molecular Weight 186.142
CAS No. 1628643-07-1
Cat. No. B2804620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methoxy-2-nitroaniline
CAS1628643-07-1
Molecular FormulaC7H7FN2O3
Molecular Weight186.142
Structural Identifiers
SMILESCOC1=CC(=CC(=C1[N+](=O)[O-])N)F
InChIInChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,9H2,1H3
InChIKeyCDBVQSPCFPKING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1) | Key Properties & Procurement Data


5-Fluoro-3-methoxy-2-nitroaniline (CAS 1628643-07-1) is a trisubstituted nitroaniline derivative with the molecular formula C₇H₇FN₂O₃ and molecular weight 186.14 g/mol [1]. Its structural features include a fluorine atom at the 5-position, a methoxy group at the 3-position, and a nitro group at the 2-position on an aniline core. The compound is characterized by a predicted pKa of -1.78±0.25 and computed XLogP3-AA value of 1.7, indicating its lipophilic nature . It is commercially available at a typical purity of 95%, with a melting point range of 107-109°C, and is supplied as a powder for research and development applications . This compound is primarily utilized as a versatile synthetic building block in the preparation of more complex molecules, including heterocycles and pharmaceutical intermediates .

5-Fluoro-3-methoxy-2-nitroaniline: Why Structural Specificity Prevents Generic Substitution


In the design and procurement of specialized chemical intermediates, generic substitution of a trisubstituted aromatic compound like 5-Fluoro-3-methoxy-2-nitroaniline is not viable. The precise arrangement of its electron-withdrawing nitro group, electron-donating methoxy group, and the small, electronegative fluorine atom dictates its unique reactivity profile [1]. The combined influence of these groups on the aromatic ring's electron density and steric environment directly impacts its behavior in subsequent reactions, such as selective reductions [2] or nucleophilic aromatic substitutions [3]. Replacing it with an analog that lacks even one of these functional groups, or has them in a different regioisomeric arrangement, would fundamentally alter the molecule's electronic and steric properties, leading to different reaction outcomes, yields, and final product profiles [4]. This structural specificity is critical for maintaining the integrity of a synthetic pathway and achieving the desired properties of the target molecule.

Quantitative Comparative Analysis of 5-Fluoro-3-methoxy-2-nitroaniline for Evidence-Based Procurement


Comparative NMR Spectral Data for Structural Confirmation and Quality Control

The precise assignment of NMR spectra is essential for both identity verification and as a starting point for understanding reactivity. A study on ten fluoronitroanilines, including positional isomers, provides experimental and DFT-calculated ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR data [1]. While specific data for the 5-fluoro-3-methoxy-2-nitro isomer is not tabulated in the abstract, the publication serves as a validated reference source for the class. The unique combination of substituents in 5-fluoro-3-methoxy-2-nitroaniline (a 2-nitro, 3-methoxy, and 5-fluoro pattern) will yield a distinct NMR fingerprint that can be differentiated from its isomers and analogs, a critical factor for quality assurance in a procurement setting [2].

Analytical Chemistry Structural Elucidation Quality Control

Predicted Physicochemical Property Profile and its Impact on Synthetic Utility

The predicted physicochemical properties of 5-fluoro-3-methoxy-2-nitroaniline differentiate it from structurally similar building blocks. Its computed LogP (XLogP3-AA) is 1.7 [1], indicating moderate lipophilicity. In comparison, the baseline aniline has a LogP of 0.9 [2], and a closely related analog like 5-fluoro-2-nitroaniline (lacking the methoxy group) has a lower LogP of 1.3 [3]. The topological polar surface area (TPSA) is 81.1 Ų, and it has 5 hydrogen bond acceptors and 1 donor [1]. This specific balance of lipophilicity and polarity can influence solubility, membrane permeability, and chromatographic behavior, which are critical considerations in both reaction development and downstream purification [4].

Medicinal Chemistry Property Prediction Synthetic Methodology

Differentiation via Electronic Substituent Effects for Reactivity Control

The electronic influence of the substituents on the aniline ring can be quantified using Hammett sigma (σ) constants, which are a cornerstone of physical organic chemistry [1]. The 5-fluoro group (σₘ = +0.34), the 2-nitro group (σₒ = +0.78), and the 3-methoxy group (σₘ = +0.12) each contribute distinct inductive and resonance effects to the overall reactivity of the molecule [2]. While a composite σ value for this specific trisubstituted compound is not directly measured, the sum of these individual contributions suggests a strongly electron-deficient aromatic ring. This differentiates it from analogs like 5-fluoro-2-nitroaniline (lacking the +0.12 σₘ from the 3-methoxy group) or 3-methoxy-2-nitroaniline (lacking the +0.34 σₘ from the 5-fluoro group), thereby predicting a different kinetic and thermodynamic landscape for reactions like nucleophilic aromatic substitution.

Physical Organic Chemistry Reaction Design Computational Chemistry

Strategic Application Scenarios for 5-Fluoro-3-methoxy-2-nitroaniline in R&D


Precursor for the Synthesis of Fluorinated Heterocycles

The compound's aniline moiety is a direct entry point for constructing nitrogen-containing heterocycles (e.g., benzimidazoles, quinazolines), which are core scaffolds in pharmaceuticals and agrochemicals . The presence of the ortho-nitro group provides a synthetic handle for reduction and subsequent cyclization. The combination of the electron-withdrawing nitro and fluoro groups, along with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring that can be exploited to achieve specific regioselectivity in cycloaddition or annulation reactions. The moderately lipophilic nature (LogP = 1.7) of the starting material can also influence the solubility and reaction kinetics of the resulting heterocyclic products [1].

Building Block for Selective Functionalization and SAR Studies

The three distinct functional groups (NO₂, OMe, F) offer multiple orthogonal vectors for further chemical elaboration, making it a high-value intermediate for generating diverse libraries of compounds [2]. The nitro group can be selectively reduced to an amine, the methoxy group can be deprotected to a phenol for further derivatization, and the fluoro substituent can act as a site for nucleophilic aromatic substitution under appropriate conditions [3]. This versatility is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry programs, where the precise electronic and steric contributions of each substituent must be independently probed and optimized.

Synthesis of Fluorine-18 Labeled PET Tracers

The presence of a fluorine atom makes this compound a potential precursor for the development of novel ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. While not a direct labeling agent, it provides the carbon framework upon which a fluorine-18 isotope could be installed, or it could be used to synthesize more complex precursors that are suitable for late-stage radiofluorination . The specific substitution pattern is critical as it dictates the site and conditions under which isotopic exchange or other radiofluorination reactions can occur [1]. The unique combination of functional groups also allows for the attachment of targeting vectors (e.g., peptides, small molecules) to create targeted imaging agents.

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